molecular formula C21H20FN7O3 B2747233 3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034371-93-0

3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2747233
CAS RN: 2034371-93-0
M. Wt: 437.435
InChI Key: UXEIGAKEQGNVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known to exhibit a wide range of biological activities and are commonly used in medicinal chemistry . They have been found to be effective as CDK2 inhibitors, which makes them appealing for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, triazolo[1,5-a]pyrimidines were obtained as a result of the interaction of amitrole or guanazole with the corresponding dicarbonyl compounds . The reaction proceeded mildly and regioselectively and included boiling the reagents in dimethylformamide for an hour .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- has a molecular weight of 150.1380 .

Scientific Research Applications

Novel Tandem Cyclization Processes

A study by Gulevskaya et al. (2010) explored the tandem cyclization of condensed 2,3-dialkynylpyrazines, resulting in [1,2,3]triazolo[1′,5′;1,2]pyrido[3,4-b]pyrazines. This process involves a 1,3-dipolar cycloaddition followed by an intramolecular nucleophilic addition, showcasing a method for synthesizing complex heterocyclic compounds which could be related to the synthesis pathways of compounds like the one (Gulevskaya et al., 2010).

Synthesis and Activity of Bicyclic Derivatives

Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating their potential as 5-HT2 antagonists. This research provides insight into how modifications of bicyclic derivatives can impact biological activity, relevant to the development of novel compounds with specific target interactions (Watanabe et al., 1992).

Versatile Binding Behavior of Heterocyclic Compounds

The study by Maldonado et al. (2009) on the versatile binding behavior of dimethyl-triazolo-pyrimidin-dionato with divalent cations highlights the complex interactions and potential for developing coordination compounds. This research underscores the structural flexibility and potential applications of heterocyclic compounds in material science and catalysis (Maldonado et al., 2009).

Catalyst-Free Synthesis Techniques

A protocol for the catalyst-free synthesis of pyrimido[1,2,4]triazolo[1,5-a]pyrimidine derivatives by Karami et al. (2015) emphasizes advancements in green chemistry. Such environmentally friendly synthesis methods are crucial for sustainable development in chemical research, possibly applicable to synthesizing compounds similar to the one mentioned (Karami et al., 2015).

Antimicrobial Evaluation of Fluoroquinolones

Research by Prasad et al. (2017) on synthesizing new fluoroquinolones analogs under conventional and microwave irradiation conditions, with a focus on their antimicrobial activity, highlights the importance of novel synthesis methods and the potential for developing compounds with specific biological activities (Prasad et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, non-covalent inhibitors mainly act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der walls interactions, and electrostatic interactions .

Future Directions

The future directions in the research of similar compounds involve the synthesis of novel derivatives and the investigation of their biological activities . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

properties

IUPAC Name

3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O3/c1-11-9-12(2)29-20(23-11)25-17(26-29)19(31)27-7-5-14(6-8-27)28-18(30)15-10-13(22)3-4-16(15)24-21(28)32/h3-4,9-10,14H,5-8H2,1-2H3,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEIGAKEQGNVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.